molecular formula C12H9FN4O2S B2919575 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034584-49-9

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2919575
CAS No.: 2034584-49-9
M. Wt: 292.29
InChI Key: AJNVKMICZKIPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a high-value chemical scaffold for pharmaceutical research and development, primarily investigated for its potential multi-target activity within the central nervous system (CNS) and in oncology. This compound features the privileged pyrazolo[1,5-a]pyrimidine core structure, a well-established pharmacophore in medicinal chemistry known for its ability to interact with various biological targets. Research indicates that sulfonamide-containing pyrazolo[1,5-a]pyrimidine derivatives act as ligands for the GABAA receptor, specifically binding to the benzodiazepine site and demonstrating selectivity for the α1 and α2 subunits . This mechanism is implicated in the modulation of sedation, anxiety, muscle tone, and epileptogenic activity, positioning this compound as a candidate for investigating new therapies for sleep disorders, anxiety, and epilepsy . Concurrently, structurally similar compounds bearing the sulfonamide group are being explored as dual inhibitors for oncology targets . These compounds rationally combine the pyrazolo[1,5-a]pyrimidine core, which can mimic the hinge-binding motif of CDK4/6 inhibitors like Abemaciclib, with a sulfonamide moiety that acts as a zinc-binding group (ZBG) for inhibiting tumor-associated carbonic anhydrase (CA) isoforms IX and XII . This dual approach aims to simultaneously disrupt cancer cell cycle progression and pH regulation in the hypoxic tumor microenvironment, showing promise in models of non-small cell lung cancer (NSCLC) . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O2S/c13-10-3-1-2-4-11(10)20(18,19)16-9-7-14-12-5-6-15-17(12)8-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNVKMICZKIPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, MS)
Target Compound 2-fluoro-benzenesulfonamide Not reported Not reported Not available in evidence
2a Diazenyl, guanidine sulfonamide 256–258 66 3390 cm⁻¹ (NH/OH), 1614 cm⁻¹ (C=N)
8h (from ) Dual benzenesulfonyl, methoxy-phenylazo 220–222 Not reported 3450 cm⁻¹ (NH₂), 1616 cm⁻¹ (C=N)

[1,2,4]Triazolo[1,5-a]pyrimidine Sulfonamides

Compounds like 2-fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8e) differ in their heterocyclic core (triazolo vs. pyrazolo). Key contrasts include:

  • Synthetic Routes : 8e is synthesized via nucleophilic substitution using DMSO and lutidine in acetonitrile at 45°C, contrasting with the reflux-based methods for pyrazolo analogs .

Fluorine Substitution Patterns

The position of fluorine in sulfonamide derivatives significantly impacts bioactivity. For example, 3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide () contains a meta-fluoro substituent, whereas the target compound has para-fluoro. The para configuration may improve steric alignment with target proteins, such as kinases or antimicrobial targets, compared to meta-substituted analogs .

Biological Activity

2-Fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

The compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA). Inhibition of these kinases is critical in regulating cell cycle progression and promoting apoptosis in cancer cells. The dual inhibition mechanism allows for a broader therapeutic approach against various cancer types.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound against various cancer cell lines.

  • Antiproliferative Activity :
    • The compound exhibited potent antiproliferative effects across several human cancer cell lines, including leukemia and solid tumors. For instance, it showed significant growth inhibition percentages (GI%) against cell lines such as CCRF-CEM (83.85% GI) and various lung carcinoma lines (HOP-92: 71.8% GI, NCI-H460: 66.12% GI) .
  • IC50 Values :
    • The IC50 values for the compound were reported as follows:
      • CDK2: 0.09μM0.09\,\mu M
      • TRKA: 0.45μM0.45\,\mu M
        These values indicate a strong inhibitory effect comparable to established inhibitors like ribociclib and larotrectinib .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Fluorine Substitution : The presence of a fluorine atom significantly enhances the binding affinity to target kinases.
  • Pyrazolo[1,5-a]pyrimidine Core : This core structure is essential for activity against CDK2 and TRKA due to its ability to mimic ATP binding .

Case Study 1: Dual Inhibition

In a study focusing on dual inhibition potential, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and screened against CDK2 and TRKA. The results indicated that compounds with modifications at specific positions exhibited enhanced inhibitory activity .

CompoundIC50 (CDK2)IC50 (TRKA)Growth Inhibition (%)
6t0.09 µM0.45 µM43.9
6s0.23 µM0.45 µM66.02

Case Study 2: Broad-Spectrum Anticancer Activity

Another investigation evaluated the compound's efficacy across a panel of 60 cancer cell lines from different origins (e.g., breast, lung, kidney). The findings highlighted its broad-spectrum anticancer activity with notable GI% against renal carcinoma cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.